methyl (4S)-4-amino-1-methyl-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4S)-4-amino-1-methyl-L-prolinate is an organic compound with a specific stereochemistry It is a derivative of proline, an amino acid, and features a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-4-amino-1-methyl-L-prolinate typically involves the following steps:
Starting Material: The synthesis begins with L-proline, which is commercially available.
Protection of the Amino Group: The amino group of L-proline is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Methylation: The protected L-proline is then methylated at the 1-position using methyl iodide in the presence of a base like sodium hydride.
Deprotection: The protecting group is removed to yield the free amine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-amino-1-methyl-L-prolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (4S)-4-amino-1-methyl-L-prolinate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (4S)-4-amino-1-methyl-L-prolinate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The pathways involved include binding to active sites and altering enzyme conformation, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (4S)-4-amino-1-methyl-D-prolinate: The enantiomer of the compound with different stereochemistry.
Methyl (4R)-4-amino-1-methyl-L-prolinate: Another stereoisomer with different spatial arrangement.
Methyl (4S)-4-hydroxy-1-methyl-L-prolinate: A hydroxyl derivative with similar structural features.
Uniqueness
Methyl (4S)-4-amino-1-methyl-L-prolinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRZXVUQYMTLY-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.